molecular formula C9H7ClN2O2 B1455444 Methyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1167055-86-8

Methyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No. B1455444
M. Wt: 210.62 g/mol
InChI Key: KYHPSYGRGQSRPK-UHFFFAOYSA-N
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Description

“Methyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate” is a chemical compound that has been used as a building block for developing drug-like candidates. It has displayed a broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF 1 antagonists, and radio diagnostics .


Synthesis Analysis

The synthesis of “Methyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate” involves the Cu (I) catalyzed 1,3 dipolar cycloaddition reaction (click condition) with synthesized glycone and aglycone intermediates . Another approach involves the Cu (II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles .


Molecular Structure Analysis

The molecular structure of “Methyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate” has been analyzed using spectroscopic and quantum chemical methods. The UV-Vis spectrum of the molecule was simulated in both gas and liquid phase (using ethanol as a solvent) by the time-dependent (TD)-DFT/B3LYP method associated with the polarizable continuum model (PCM) using cc-pVTZ basis set .


Chemical Reactions Analysis

The chemical reactions involving “Methyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate” include the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate” have been analyzed using DFT/B3LYP method with basis set .

Scientific Research Applications

Synthesis and Structural Analysis

Methyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate and its derivatives have been a focus in the synthesis of various chemical compounds. Shen et al. (2012) explored the synthesis, crystal structure, and computational study of related pyrazole derivatives, providing insight into their molecular structure and stability through X-ray diffraction and density-functional-theory (DFT) calculations (Shen et al., 2012).

Chemical Reactions and Derivatives

The reactivity of similar compounds has been studied extensively. Harb et al. (1989) investigated the reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylate with various reagents, leading to the formation of several derivatives (Harb et al., 1989). Similarly, Maqbool et al. (2014) synthesized various pyrazolopyridine-4-carboxylic acids and evaluated their antibacterial activities (Maqbool et al., 2014).

Novel Compound Formation

Verdecia et al. (1996) focused on creating novel methyl pyrazolopyridine-5-carboxylates through a two-step procedure, revealing new pathways in heterocyclic chemistry (Verdecia et al., 1996). Quiroga et al. (2010) synthesized novel pyrazolopyridine-5-carbaldehydes, exploring their potential in the synthesis of heterocyclic chalcones and dipyrazolopyridines (Quiroga et al., 2010).

Anticancer and Anti-Inflammatory Properties

The potential medical applications of these compounds have also been studied. El-Dean et al. (2016) synthesized pyrazolopyrimidines and evaluated their anti-inflammatory activity, highlighting the therapeutic potential of these compounds (El-Dean et al., 2016).

Experimental and Theoretical Investigations

Ehler et al. (1977) explored the synthesis of 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one, a novel analogue of guanine, providing insights into the structure and potential applications of pyrazolopyridine derivatives (Ehler et al., 1977).

Safety And Hazards

The safety information and hazards of “Methyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate” can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

methyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)7-4-11-12-5-6(10)2-3-8(7)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHPSYGRGQSRPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC(=CN2N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301217582
Record name Methyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301217582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate

CAS RN

1167055-86-8
Record name Methyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167055-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301217582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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